molecular formula C10H6FN3 B2864033 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile CAS No. 195243-31-3

2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile

Cat. No.: B2864033
CAS No.: 195243-31-3
M. Wt: 187.177
InChI Key: GGDDRIKHWMGNAO-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile is an organic compound with the molecular formula C10H6FN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group attached to an aminomethylidene moiety, which is further connected to a propanedinitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile typically involves the reaction of 4-fluoroaniline with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or sodium alkoxide. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. the process is optimized for large-scale production, involving continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorobenzylidene)malononitrile
  • 2-(4-fluorophenylmethylene)malononitrile
  • 4-fluorobenzalmalononitrile

Uniqueness

2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile is unique due to its specific structural features, such as the presence of both fluorophenyl and aminomethylidene groups. These features contribute to its distinct chemical reactivity and bioactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(4-fluoroanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDRIKHWMGNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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